molecular formula C9H14O2 B13301649 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one

1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one

Cat. No.: B13301649
M. Wt: 154.21 g/mol
InChI Key: RYLRJRYQURBFBH-VOTSOKGWSA-N
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Description

1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is an α,β-unsaturated ketone featuring a cyclopropyl group at the 1-position, an ethoxy substituent at the 3-position, and a methyl group at the 2-position of the prop-2-en-1-one backbone. This structure confers unique steric and electronic properties due to the strained cyclopropyl ring and the electron-withdrawing ketone group.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(E)-1-cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one

InChI

InChI=1S/C9H14O2/c1-3-11-6-7(2)9(10)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+

InChI Key

RYLRJRYQURBFBH-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C(\C)/C(=O)C1CC1

Canonical SMILES

CCOC=C(C)C(=O)C1CC1

Origin of Product

United States

Preparation Methods

Cyclopropanation via Simmons-Smith Reagent

A central method involves the use of the Simmons-Smith cyclopropanation reaction. Starting from a β,γ-unsaturated carbonyl precursor, iodochloromethane (ICH₂Cl) and diethylzinc (Et₂Zn) generate the cyclopropyl ring.

  • Step 1 : Activation of trans-4-methoxycinnamic acid with isobutylchloroformate and coupling with N,O-dimethylhydroxyamine hydrochloride to form (N-methoxy-N-methyl)amide.
  • Step 2 : Cyclopropanation using ICH₂Cl/Et₂Zn in dichloromethane at −15°C, followed by warming to room temperature.
  • Step 3 : Reduction of the intermediate with lithium aluminum hydride (LAH) and subsequent oxidation to install the ketone moiety.

Mitsunobu Coupling for Etherification

The ethoxy group is introduced via a modified Mitsunobu reaction:

  • Conditions : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling of a secondary alcohol with ethyl bromide under anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium-catalyzed alkynylation of iodobenzene derivatives, followed by hydrogenation and cyclopropanation.

Comparative Analysis of Methods

Method Key Reagents Yield Conditions Advantages
Simmons-Smith ICH₂Cl, Et₂Zn 78–92% −15°C to RT, 18h High diastereoselectivity
Mitsunobu Coupling PPh₃, DEAD, Ethyl bromide 85% RT, 6h Mild conditions, avoids strong bases
Palladium-Catalyzed Pd(OAc)₂, LiAlH₄ 65% Reflux in THF, 4h Scalable for bulk synthesis

Critical Reaction Parameters

  • Temperature Control : Cyclopropanation requires strict maintenance at −15°C to prevent side reactions.
  • Purification : Reverse-phase HPLC or chiral column chromatography (e.g., ChiralPak AS) separates diastereomers.
  • Atom Economy : Methods using 2-methylfuran as a starting material demonstrate superior atom efficiency compared to traditional routes.

Challenges and Optimizations

  • Diastereomer Separation : The final product often exists as a mixture of cis/trans isomers, necessitating advanced chromatographic techniques.
  • Moisture Sensitivity : LAH and Et₂Zn require anhydrous conditions, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one (CAS: 87820-88-0, T3D3935) shares superficial similarities with the target molecule, such as an ethoxy group and an α,β-unsaturated ketone core. However, critical differences include:

  • Core structure: The target compound has a linear prop-2-en-1-one backbone, whereas T3D3935 features a cyclohexenone ring.
  • Substituents : The cyclopropyl group in the target compound contrasts with the bulky 2,4,6-trimethylphenyl and hydroxy groups in T3D3935.
  • Functional groups: T3D3935 contains an ethoxyimino group (C=N-OEt), while the target molecule has a simple ethoxy substituent (OEt) .

Key Properties and Reactivity

Property 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one 2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one
Molecular Weight (g/mol) ~168.2 (estimated) 385.5
Core Structure Linear enone Cyclohexenone
Key Functional Groups Ethoxy, cyclopropyl, methyl Ethoxyimino, hydroxy, trimethylphenyl
Reactivity Electrophilic enone system Stabilized enone with resonance from aromatic ring
Steric Effects Moderate (cyclopropyl strain) High (bulky trimethylphenyl group)

Research Findings and Data Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation of a preformed enone, whereas T3D3935 requires multi-step functionalization of a cyclohexenone core.
  • Stability: The cyclopropyl group may enhance thermal stability compared to non-cyclic analogs but could also make the compound prone to ring-opening under acidic conditions.
  • Data Gaps: No direct comparative studies on reactivity, solubility, or biological activity were identified. Existing literature focuses on structural analogs rather than the specific compound.

Biological Activity

1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group, an ethoxy substituent, and a propene backbone with a ketone functional group. The strain in the cyclopropane ring contributes to its distinctive chemical reactivity.

Property Description
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Functional Groups Ketone, Ethoxy
Structural Features Cyclopropane ring, propene chain

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopropyl derivatives with ethylating agents under specific conditions. The following are common synthetic routes:

  • Base-Catalyzed Ethylation : Involves the reaction of cyclopropyl ketones with ethyl halides in the presence of a base.
  • Direct Alkylation : Utilizing alkylating agents to introduce the ethoxy group directly onto the cyclopropane framework.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes such as apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that related cyclopropyl derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. It was noted that similar compounds have shown efficacy against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents .
  • Inhibition Studies : A recent investigation into enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cellular proliferation, which could be beneficial for therapeutic strategies targeting cancer .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Cyclobutyl-3-methoxybutenoneCyclobutane ringGreater stability; lower reactivity
3-EthoxycyclohexeneCyclohexane ring with ethoxyMore saturated; different reactivity patterns
1-MethylcyclobuteneMethyl substituent on cyclobutaneDifferent strain; varied biological effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves a base-catalyzed reaction between cyclopropylmethyl ketone and ethyl vinyl ether. Sodium hydride (NaH) is preferred due to its strong base strength, which facilitates enolate formation. Key parameters include:

  • Temperature : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., polymerization of the enone).
  • Reaction Time : 6–8 hours under reflux in anhydrous tetrahydrofuran (THF).
  • Workup : Quench with ice-cold ammonium chloride and extract with ethyl acetate.
    A comparative table of yields under varying conditions is recommended for optimization .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H NMR will show characteristic signals for the cyclopropyl group (δ 0.5–1.5 ppm), ethoxy protons (δ 1.2–1.4 ppm), and α,β-unsaturated carbonyl (δ 6.2–6.8 ppm for the enone proton).
  • X-ray Crystallography : Refinement via SHELXL ( ) is ideal for resolving stereochemical ambiguities.
  • Mass Spectrometry : Confirm molecular weight (140.18 g/mol) via ESI-MS.
    Tabulated data for validation:
PropertyValue
Molecular FormulaC8_8H12_{12}O2_2
Molecular Weight140.18 g/mol
Key IR Absorptions1680 cm1^{-1} (C=O)
.

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data across different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on the enone’s electrophilicity. Systematic studies should:

  • Test solvents with varying dielectric constants (e.g., THF vs. DMSO).
  • Use DFT calculations (e.g., Gaussian 16) to model solvent interactions with the cyclopropyl group’s strain energy.
  • Validate findings with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy).
    Comparative solvent tables and regression analysis can identify trends .

Q. What strategies mitigate sample degradation during long-term stability studies?

  • Methodological Answer : Degradation of the enone moiety (e.g., hydrolysis or oxidation) can be minimized by:

  • Storage : Under nitrogen at –20°C in amber vials.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Real-Time Monitoring : Use HPLC-PDA to track degradation products and calculate half-life.
    highlights cooling as critical for preserving organic compounds during extended experiments .

Q. How can byproducts from the synthesis be systematically identified and quantified?

  • Methodological Answer : Common byproducts include dimerized enones or cyclopropane ring-opened derivatives. Steps for analysis:

  • Chromatography : Employ GC-MS or HPLC-HRMS for high-resolution separation.
  • Isolation : Use preparative TLC to isolate byproducts for NMR characterization.
  • Mechanistic Probes : Perform 18^{18}O-labeling studies to trace oxygen incorporation in hydrolysis byproducts.
    Similar protocols in and for analogous enones can guide workflow design .

Data Interpretation Challenges

Q. What statistical methods are recommended for validating crystallographic data of this compound?

  • Methodological Answer : After structure solution via SHELXD ( ), validate using:

  • R-Factors : Ensure R1<0.05R_1 < 0.05 for high-resolution data.
  • Hirshfeld Surface Analysis : Confirm absence of unrealistic intermolecular contacts.
  • Twinned Data Refinement : Use SHELXL’s TWIN command if crystal twinning is detected.
    Cross-validation with spectroscopic data reduces overinterpretation risks .

Q. How does the cyclopropyl group’s strain energy influence reactivity compared to other strained rings?

  • Methodological Answer : The cyclopropyl group’s 60° bond angles increase ring strain (~27 kcal/mol), enhancing its susceptibility to ring-opening reactions. Comparative studies with cyclobutane or norbornene derivatives can be conducted via:

  • Kinetic Isotope Effects (KIE) : Probe transition states during ring-opening.
  • X-ray Crystallography : Monitor bond-length distortions in reaction intermediates.
    ’s classification of the compound as a cyclopropane derivative supports this approach .

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